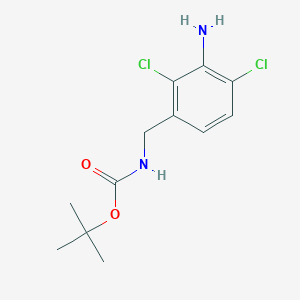
2-bromo-1-(5-chloro-2-nitrophenyl)ethanone
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-bromo-1-(5-chloro-2-nitrophenyl)ethanone is an organic compound with the molecular formula C8H5BrClNO3 It is a derivative of phenacyl bromide, characterized by the presence of a nitro group at the 2-position and a chlorine atom at the 5-position on the benzene ring
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 2-bromo-1-(5-chloro-2-nitrophenyl)ethanone typically involves the bromination of 5-Chloro-2-nitroacetophenone. The reaction is carried out using bromine in the presence of a suitable solvent such as acetic acid or carbon tetrachloride. The reaction conditions often require controlled temperatures to ensure selective bromination at the phenacyl position.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of large reactors and precise control of reaction parameters to achieve high yields and purity. The bromination reaction is monitored closely to prevent over-bromination and to ensure the desired product is obtained efficiently.
Analyse Chemischer Reaktionen
Types of Reactions
2-bromo-1-(5-chloro-2-nitrophenyl)ethanone undergoes several types of chemical reactions, including:
Nucleophilic Substitution: The bromine atom can be replaced by various nucleophiles such as amines, thiols, and alkoxides.
Reduction: The nitro group can be reduced to an amino group using reducing agents like hydrogen gas in the presence of a catalyst or metal hydrides.
Oxidation: The compound can undergo oxidation reactions, although these are less common due to the presence of the nitro group.
Common Reagents and Conditions
Nucleophilic Substitution: Common reagents include sodium methoxide, ammonia, and thiourea. The reactions are typically carried out in polar solvents like methanol or ethanol.
Reduction: Hydrogenation reactions use catalysts such as palladium on carbon, while metal hydride reductions use reagents like lithium aluminum hydride.
Oxidation: Strong oxidizing agents like potassium permanganate or chromium trioxide can be used, though these reactions are less frequently applied to this compound.
Major Products Formed
Nucleophilic Substitution: Products include substituted phenacyl derivatives depending on the nucleophile used.
Reduction: The primary product is 5-Chloro-2-aminoacetophenone.
Oxidation: Potential products include various oxidized derivatives, though these are less commonly studied.
Wissenschaftliche Forschungsanwendungen
2-bromo-1-(5-chloro-2-nitrophenyl)ethanone has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of various organic compounds, including pharmaceuticals and agrochemicals.
Biology: The compound can be used in the study of enzyme inhibition and as a probe in biochemical assays.
Industry: The compound is used in the production of dyes, pigments, and other industrial chemicals.
Wirkmechanismus
The mechanism of action of 2-bromo-1-(5-chloro-2-nitrophenyl)ethanone involves its reactivity towards nucleophiles and its ability to undergo reduction and substitution reactions. The bromine atom acts as a leaving group, allowing the compound to participate in nucleophilic substitution reactions. The nitro group can be reduced to an amino group, which can further react to form various derivatives. The molecular targets and pathways involved depend on the specific application and the nature of the reactions it undergoes.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Phenacyl Bromide: Lacks the nitro and chloro substituents, making it less reactive in certain types of reactions.
2-Nitrophenacyl Bromide: Contains a nitro group but lacks the chloro substituent, affecting its reactivity and applications.
5-Bromo-2-nitrophenacyl Chloride: Similar structure but with different halogen substituents, leading to variations in reactivity and use.
Uniqueness
2-bromo-1-(5-chloro-2-nitrophenyl)ethanone is unique due to the presence of both nitro and chloro groups, which enhance its reactivity and make it a versatile intermediate in organic synthesis. Its ability to undergo multiple types of reactions makes it valuable in various fields of research and industry.
Eigenschaften
Molekularformel |
C8H5BrClNO3 |
|---|---|
Molekulargewicht |
278.49 g/mol |
IUPAC-Name |
2-bromo-1-(5-chloro-2-nitrophenyl)ethanone |
InChI |
InChI=1S/C8H5BrClNO3/c9-4-8(12)6-3-5(10)1-2-7(6)11(13)14/h1-3H,4H2 |
InChI-Schlüssel |
GBPVYENIZTWDKG-UHFFFAOYSA-N |
Kanonische SMILES |
C1=CC(=C(C=C1Cl)C(=O)CBr)[N+](=O)[O-] |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![1-(5-Cyclopropyl-4H-[1,2,4]triazol-3-yl)-cyclopropylamine](/img/structure/B8470992.png)
methanone](/img/structure/B8471002.png)

![Phenylmethyl[(3s)-3-pyrrolidinylmethyl]carbamate](/img/structure/B8471013.png)


![2-{[(2-Octyldodecyl)oxy]methyl}oxirane](/img/structure/B8471027.png)


![Benzene, [3,3,4,4,5,5,5-heptafluoro-2,2-bis(trifluoromethyl)pentyl]-](/img/structure/B8471042.png)

![9,9-Bis[2-(ethenyloxy)ethyl]-9H-xanthene](/img/structure/B8471053.png)

